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Compound of Interest

Compound Name: MM-102 trifluoroacetate

Cat. No.: B1191646

Document ID: TS-MM102-TFA-001 Last Updated: February 2026 Department: Technical
Applications & Support Subject: Solubility optimization, storage stability, and experimental
handling of MM-102 (TFA salt).

Executive Summary & Chemical Profile[1]

MM-102 Trifluoroacetate is a potent, cell-permeable peptidomimetic that inhibits the
interaction between MLL1 (Mixed Lineage Leukemia 1) and WDR5 (WD Repeat Domain 5).
This interaction is critical for the histone methyltransferase activity of MLL1, specifically H3K4
methylation.

Critical Handling Note: This compound is supplied as a Trifluoroacetate (TFA) salt. The
presence of TFA improves solubility in polar organic solvents but introduces acidity. Direct
dissolution in aqueous buffers (like PBS) without prior solvation in an organic carrier often leads
to immediate precipitation or colloidal aggregation, rendering the compound biologically
inactive.

Chemical Identity[1][2][3]

e CAS Number: 1417329-24-8 (free base) / 1883429-22-8 (TFA salt)
» Molecular Weight: ~783.8 g/mol (TFA salt form varies by batch; always check CoA)

o Appearance: White to off-white solid.
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Solubility Profile & Solvent Compatibility[4][5][6]

The following data represents empirical solubility limits. DMSO (Dimethyl Sulfoxide) is the only
recommended solvent for creating long-term storage stocks.

Solubility Data Table

Solubility Limit Recommended

Solvent Notes
(Max) Stock Conc.
Gold Standard. Stable
DMSO =67 mg/mL (~85 mM) 10 mM -50 mM
at -80°C.
High volatility alters
Ethanol ~20 - 30 mg/mL Not Recommended concentration over
time.
Risk of precipitation.
Water <1 mg/mL* N/A
Do not use for stock.
Only use for final
PBS (pH 7.2) Insoluble N/A -
dilution (< 1% DMSO).
Cytotoxic in many cell
DMF ~30 mg/mL Not Recommended

lines; avoid if possible.

*Note: While some vendors claim higher water solubility for specific salt batches, aqueous
solutions of peptidomimetics are prone to rapid hydrolysis and aggregation. Always dissolve in
DMSO first.

Step-by-Step Preparation Protocols
Protocol A: Preparation of 10 mM Stock Solution

Target: Create a stable master stock to avoid repeated freeze-thaw cycles.
o Calculate: Determine the volume of DMSO required.
o Formula: Volume (uL) = [Mass (mg) / Molecular Weight ( g/mol )] x 100,000

o Example: For 5 mg of MM-102 TFA (MW ~783.8):
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» Dissolve: Add high-grade anhydrous DMSO to the vial.

» Vortex: Vortex vigorously for 30—60 seconds. If particulates remain, sonicate in a water bath
at room temperature for 5 minutes.

 Inspect: Solution must be crystal clear. If cloudy, do not proceed to dilution.
 Aliquot: Dispense into single-use aliquots (e.g., 20-50 uL) in light-protective tubes.

o Store: Freeze immediately at -80°C (stable for 6-12 months).

Protocol B: Serial Dilution for Cell Culture (In Vitro)

Target: Dosing cells without inducing precipitation or DMSO toxicity.
e Thaw: Thaw one aliquot of 10 mM stock at room temperature.

 Intermediate Dilution (Optional but Recommended): Dilute the stock 1:10 in culture media
without serum first, or use a step-down dilution in DMSO (e.g., 10 mM

1 mM in DMSO) before hitting the media.

e Final Dosing: Add to cell culture media. Ensure final DMSO concentration is < 0.5% (v/v) to
prevent solvent toxicity.

o Example: To achieve 10 uM final conc., add 1 pL of 10 mM stock to 1 mL media (0.1%
DMSO).

Visual Workflows & Mechanism
Diagram 1: Stock Preparation Workflow

This logic flow ensures sterility and stability during the critical solubilization phase.
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Caption: Critical path for solubilizing MM-102 TFA. Visual inspection before freezing is
mandatory to ensure homogeneity.

Diagram 2: Mechanism of Action (MLL1-WDR5
Inhibition)

Understanding the target interaction helps justify the nanomolar-to-micromolar dosing range.

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1191646?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191646?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“G“E Troubleshooting & Optimization

Check Availability & Pricing

MM-102

(Inhibitor)

U
:'Blocks Binding Site
1 (IC50 = 2.4 nM)

WDR5 MLL1
(Scaffold Protein) (Methyltransferase)

MLL1-WDR5
Active Complex

H3K4me3
(Gene Activation)

Promotes

Leukemogenesis
(HoxA9/Meis1 expr.)

Click to download full resolution via product page

Caption: MM-102 mimics the MLL1 peptide sequence, competitively binding WDR5 and
preventing the formation of the active methyltransferase complex.[1][2]

Troubleshooting & FAQs
Q1: My solution turned cloudy when | added the DMSO
stock to my cell culture media. What happened?
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Diagnosis: This is "crashing out." MM-102 is hydrophobic. Adding a high-concentration DMSO
drop directly into a large volume of aqueous media causes a rapid polarity shift, forcing the
compound out of solution. Solution:

» Vortex the mediawhile adding the drug drop-wise (do not add drug to static media).
e Warm the media to 37°C prior to addition.

o Ensure your final concentration does not exceed the solubility limit in water (typically keep
final assay concentration < 50 uM).

Q2: Can | use the Free Base form instead of the TFA
salt?

Technical Insight: You can, but the solubility kinetics differ. The TFA salt is generally preferred
for initial solubilization in organic solvents. If using the Free Base, you may need to warm the
DMSO to 37°C to achieve the same concentration. Note that the molecular weight differs
significantly; ensure you adjust your molarity calculations.

Q3: Is the TFA moiety toxic to my cells?

Risk Assessment: At typical inhibitor concentrations (1-10 uM), the amount of trifluoroacetate
added is negligible and usually well-tolerated. However, for highly sensitive primary cells or
stem cells, run a "Vehicle Control" containing an equivalent amount of DMSO+TFA (if available)
or simply DMSO to rule out background toxicity.

Q4: How do | formulate this for in vivo (mouse) studies?

Protocol: DMSO alone is not suitable for injection. A common formulation for MM-102 is:

10% DMSO (Solubilizer)

40% PEG300 (Co-solvent/Stabilizer)

5% Tween 80 (Surfactant)

45% Saline (Diluent)
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e Instructions: Dissolve MM-102 in DMSO first. Add PEG300 and vortex. Add Tween 80 and
vortex. Finally, add warm saline slowly while vortexing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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